molecular formula C17H11ClN2O3 B5217473 5-Benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione

5-Benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5217473
M. Wt: 326.7 g/mol
InChI Key: ZNYBPOMVPNFNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of barbiturates This compound is characterized by its unique structure, which includes a benzylidene group and a chlorophenyl group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of 2-chlorobenzaldehyde with barbituric acid. This reaction is often carried out in the presence of a base, such as piperidine, in an ethanol solvent. The reaction conditions usually include refluxing the mixture for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In medicinal applications, it may act on the central nervous system by modulating the activity of neurotransmitter receptors. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of benzylidene and chlorophenyl groups attached to a diazinane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-13-8-4-5-9-14(13)20-16(22)12(15(21)19-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYBPOMVPNFNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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